

Validating Farnesyltransferase Inhibition by BMS-186511: A Comparative Guide

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Compound of Interest

Compound Name: BMS-186511

Cat. No.: B1667168

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI) **BMS-186511** with other prominent inhibitors, tipifarnib and lonafarnib. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.

Introduction to Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. Farnesylation, the attachment of a 15-carbon farnesyl group, is essential for the membrane localization and subsequent activation of Ras. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention. Farnesyltransferase inhibitors (FTIs) block this modification, thereby disrupting oncogenic signaling pathways.

BMS-186511 is a bisubstrate analog inhibitor of FTase, designed to mimic both farnesyl pyrophosphate and the CaaX motif of Ras.^[1] It is a methyl carboxyl ester prodrug, enhancing its cell permeability.^[1] **BMS-186511** has demonstrated selective inhibition of FTase over the related enzyme geranylgeranyltransferase I (GGTase I).^[2] Its mechanism of action involves the inhibition of p21 Ras processing, leading to an accumulation of unfarnesylated Ras in the cytosol and a subsequent reversal of the transformed phenotype in Ras-dependent cancer cells.^[1]

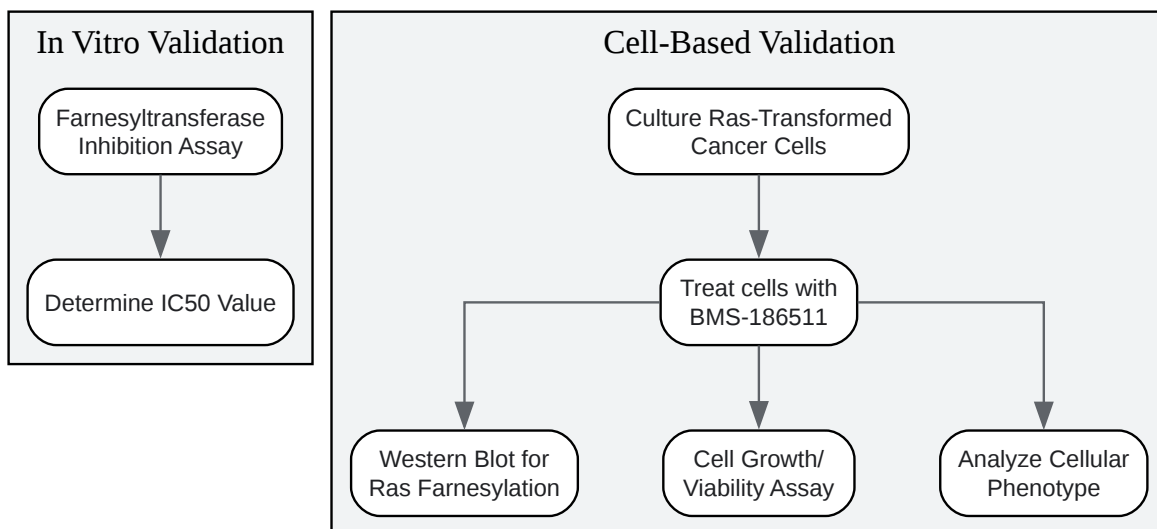
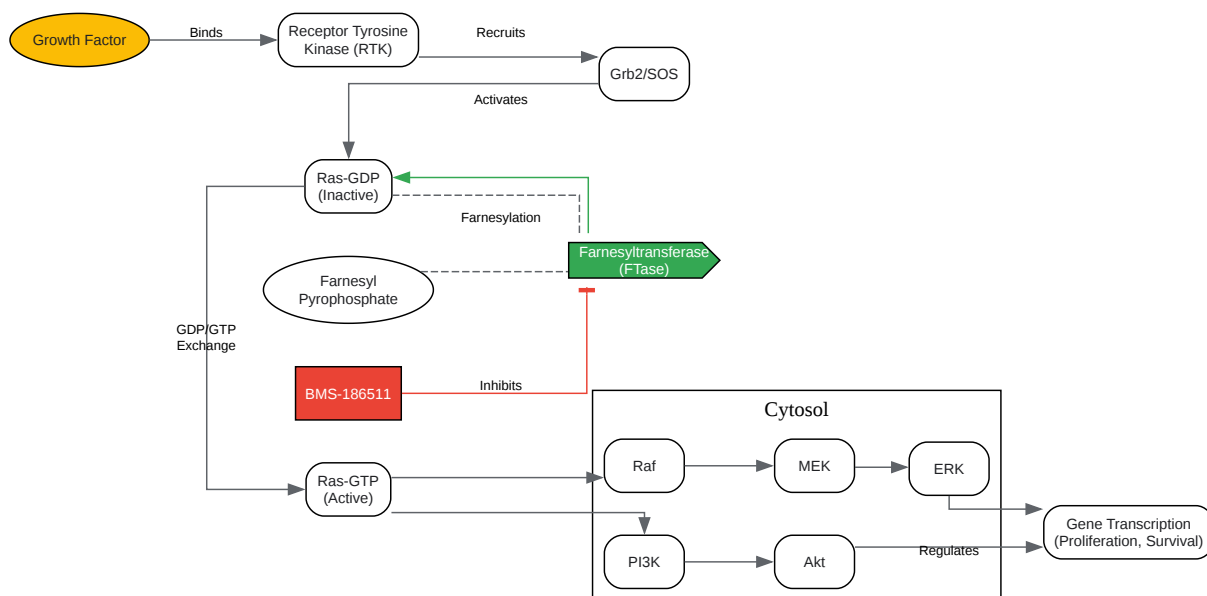
Comparative Performance Data

A direct quantitative comparison of the in vitro potency of **BMS-186511** with tipifarnib and lonafarnib reveals a notable difference in their half-maximal inhibitory concentrations (IC50). While specific IC50 values for **BMS-186511** are reported in the micromolar range, tipifarnib and lonafarnib exhibit potency in the nanomolar range, indicating a significantly higher intrinsic inhibitory activity against the farnesyltransferase enzyme.

Inhibitor	Target	Assay Type	IC50
BMS-186511	Farnesyltransferase	Cellular Assays	Micromolar (μM) range[1]
Tipifarnib	Farnesyltransferase	Enzymatic Assay	0.6 nM
H-Ras	Cellular Assay	-	1.9 nM
K-Ras	Cellular Assay	-	
Lonafarnib	Farnesyltransferase	Enzymatic Assay	
H-Ras	Cellular Assay	1.9 nM	5.2 nM
K-Ras	Cellular Assay	5.2 nM	
N-Ras	Cellular Assay	2.8 nM	

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures for validating farnesyltransferase inhibition, the following diagrams are provided.



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References

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- 2. amsbio.com [amsbio.com]
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